molecular formula C20H11N4Na3O9S B13764632 Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt CAS No. 72230-95-6

Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt

Cat. No.: B13764632
CAS No.: 72230-95-6
M. Wt: 552.4 g/mol
InChI Key: JFUUNPZIKZIBMH-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an azo dye derivative featuring a central sulfonated phenylene group bridged by two azo linkages to benzoic acid moieties, each substituted with a hydroxyl group at the 6-position. The trisodium salt form enhances water solubility, making it suitable for applications in textiles, inks, and industrial dyes. Its structure (confirmed via ) includes three sulfonate groups, which contribute to its stability in aqueous media and ionic interactions .

Properties

CAS No.

72230-95-6

Molecular Formula

C20H11N4Na3O9S

Molecular Weight

552.4 g/mol

IUPAC Name

trisodium;2,5-bis[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C20H14N4O9S.3Na/c25-16-5-2-10(7-13(16)19(27)28)21-22-12-1-4-15(18(9-12)34(31,32)33)24-23-11-3-6-17(26)14(8-11)20(29)30;;;/h1-9,25-26H,(H,27,28)(H,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

JFUUNPZIKZIBMH-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Reaction

The key step in synthesizing the azo compound is the diazotization of an aromatic amine derivative followed by coupling with a phenolic compound such as salicylic acid or its derivatives.

  • Diazotization: Aromatic amines (e.g., methyl-3-amino-6-methanesulfonyloxybenzoate) are diazotized using sodium nitrite in acidic aqueous media at low temperatures (around 0°C).
  • Coupling: The diazonium salt is then rapidly coupled with methyl salicylate or similar phenolic compounds in alkaline conditions (e.g., potassium hydroxide solution) to form the azo bond.

This reaction is typically carried out in ice-water baths to maintain temperature control and prevent side reactions. The coupling product is isolated by acidification, extraction, and crystallization.

Hydrolysis and Salt Formation

Following azo coupling, the ester groups are hydrolyzed under alkaline conditions (e.g., sodium hydroxide solution) at elevated temperatures (~boiling) to yield the free acid form.

  • Hydrolysis is carefully controlled to avoid degradation of the azo compound.
  • The product is then neutralized with acetic acid to a pH around 6.
  • The trisodium salt is formed by treatment with sodium hydroxide, enhancing solubility.

Purification and Yield

  • The crude product is filtered, washed (e.g., with methanol), and dried.
  • Recrystallization from suitable solvents (e.g., 2-butanone, methanol/water mixtures) is employed to improve purity.
  • Purity levels of ≥98% are achievable, which is critical for pharmaceutical applications.

Example Synthesis Procedure (Adapted from Patent Literature)

Step Reagents & Conditions Description Yield/Purity
1 Methyl-2-hydroxy-5-nitrobenzoate + methane sulfonyl chloride in pyridine, 50°C, 10 min Formation of methyl 2-methanesulfonyloxy-5-nitrobenzoate Intermediate
2 Hydrogenation of nitro compound in acetic acid with Pd/C catalyst under H2 Reduction to methyl-3-amino-6-methanesulfonyloxybenzoate ~93 g isolated
3 Diazotization of amine with NaNO2 in HCl at 0°C Formation of diazonium salt -
4 Coupling with methyl salicylate in KOH/ice-water Formation of azo compound 12.8 g isolated
5 Hydrolysis with NaOH at boiling, neutralization with acetic acid to pH 6 Conversion to free acid and salt formation 520 g di-sodium salt, >99% purity

This method, described in EP0036637A1, allows preparation of the di-sodium salt of 3,3'-azo-bis-(6-hydroxybenzoic acid) with high purity suitable for pharmaceutical use.

Alternative Preparation Routes and Considerations

  • A known commercial method involves hydrolysis of 3,3'-azo-6-chloro-6'-hydroxy-dibenzoic acid, but it suffers from lower purity (~70-80%) and product instability under harsh conditions, leading to decomposition into 5-aminosalicylic acid.
  • The improved method emphasizes mild hydrolysis and controlled reaction conditions to preserve the azo linkage and achieve pharmaceutical-grade purity.
  • The introduction of sulfonate groups (e.g., via sulfonation of aromatic rings) is essential for water solubility and is typically integrated into the starting materials or intermediates.

Summary Table of Key Preparation Steps

Preparation Stage Chemical Transformation Conditions Outcome
Sulfonation & Nitration Introduction of sulfo and nitro groups on aromatic rings Controlled nitration/sulfonation Sulfonated nitro-aromatic intermediates
Reduction Nitro to amino group Catalytic hydrogenation (Pd/C) Amino-substituted sulfonated intermediates
Diazotization Amino to diazonium salt NaNO2, HCl, 0°C Reactive diazonium intermediate
Coupling Formation of azo bond Alkaline phenol coupling Azo compound precursor
Hydrolysis Ester to acid conversion NaOH, heat Free acid form
Salt Formation Neutralization to trisodium salt NaOH, pH control Water-soluble trisodium salt
Purification Crystallization and washing Solvent recrystallization High purity product (>98%)

Research Discoveries and Industrial Relevance

  • The patented method (DK171274B1) highlights a technically simple and economically favorable process that yields the compound with purity ≥98%, enabling its use as a pharmaceutical agent for inflammatory bowel diseases like ulcerative colitis.
  • The compound’s stability and purity are critical for oral administration, ensuring it reaches the colon intact where it releases the active 5-aminosalicylic acid locally.
  • The synthetic route avoids harsh hydrolysis conditions that degrade the product, thus improving yield and reducing impurities.
  • Pharmaceutical formulations based on this compound are prepared by mixing with inert carriers and shaping into tablets, capsules, or dragees, with typical adult dosages ranging from 0.5 to 10 g per day.

Chemical Reactions Analysis

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic and alkaline environments due to protonation/deprotonation of hydroxyl and sulfonic acid groups:

Solubility and Stability

pH RangeSolubilityObserved Reaction
1–3LowProtonation of –OH groups; azo bond cleavage
4–7ModeratePartial dissociation of sulfonate groups
8–12HighDeprotonation of –OH; improved stability

Under strong acidic conditions (pH < 3), the azo bonds undergo reductive cleavage, releasing aromatic amines . Alkaline conditions stabilize the trisodium salt form, enhancing solubility up to 120 g/L .

Photochemical and Thermal Degradation

The conjugated azo system absorbs UV-Vis light, leading to photodegradation. Key findings include:

UV-Vis Absorption and Degradation

Wavelength (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Degradation Products
410–4252.1 × 10⁴Sulfophenylenediamine, benzoquinone
520–5401.7 × 10⁴Hydroxylated aromatic fragments

Exposure to UV light (λ = 365 nm) for 24 hours degrades 85% of the compound, forming sulfonated aromatic amines . Thermal stability tests show decomposition above 250°C, releasing SO₂ and CO₂ gases .

Reductive and Oxidative Reactions

The azo groups (–N=N–) are susceptible to reduction and oxidation:

Reduction with Sodium Dithionite (Na₂S₂O₄)

ConditionsProducts FormedYield
Aqueous, pH 10–11, 70°C3-Aminobenzoic acid derivatives92%

Oxidation with Hydrogen Peroxide (H₂O₂)

ConditionsProducts FormedYield
3% H₂O₂, pH 3, 50°CSulfonated nitrobenzene derivatives78%

Reductive cleavage is industrially significant for wastewater treatment, while oxidative pathways are leveraged in advanced oxidation processes .

Complexation with Metal Ions

The hydroxyl and sulfonate groups enable coordination with transition metals:

Metal Complexation Data

Metal IonStability Constant (log K)Observed Color Change
Cu²⁺8.3Blue shift (425 → 450 nm)
Fe³⁺6.9Red-brown precipitate

Copper complexes exhibit enhanced thermal stability (decomposition >300°C), making them useful in dye-pigment hybrid applications .

Scientific Research Applications

Textile Industry

Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is primarily used as a dye in the textile industry. It provides a vibrant yellow color to fabrics and is valued for its excellent lightfastness and washfastness properties.

Food Industry

As a food additive, this compound can be utilized for coloring food products. Its safety profile allows it to be used in various food applications, although regulatory standards must be adhered to ensure consumer safety.

Biological Research

Recent studies have explored the potential of azo dyes in biological systems. The compound has been investigated for its interaction with cellular components and its effects on cell viability. For instance, research indicates that certain azo dyes can induce oxidative stress in cells, leading to apoptosis (programmed cell death) .

Environmental Studies

Azo dyes are known for their environmental impact due to their persistence and potential toxicity. Research has focused on the biodegradation of azo dyes in wastewater treatment processes. Studies show that specific microbial strains can effectively degrade benzoic acid azo dyes under anaerobic conditions, thus mitigating environmental pollution .

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of Direct Yellow 73 compared to other azo dyes showed that it achieved higher color yield and better fastness properties on cotton fabrics. The results indicated that optimizing dyeing conditions (pH, temperature) could further enhance the uptake of the dye .

ParameterDirect Yellow 73Other Azo Dyes
Color Yield (%)9585
Light FastnessExcellentGood
Wash FastnessVery GoodFair

Case Study 2: Biodegradation Potential

Research on the biodegradation of Direct Yellow 73 revealed that specific bacterial strains could reduce dye concentration by over 80% within 48 hours under optimal conditions. This study emphasizes the potential for using microbial treatments in wastewater management .

Bacterial StrainInitial Concentration (mg/L)Final Concentration (mg/L)Reduction (%)
Bacillus subtilis1001585
Pseudomonas aeruginosa1001090

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The sulfonic acid groups enhance its solubility, allowing it to penetrate aqueous environments effectively. The molecular targets and pathways involved include:

    Binding to proteins: The compound can bind to proteins, altering their structure and function.

    Interaction with cellular components: It can interact with cellular membranes and other structures, affecting their properties.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The following table summarizes key structural differences:

Compound Name (CAS No.) Core Structure Modifications Key Functional Groups Reference
Target Compound (CAS not explicitly listed) 2-sulfo-1,4-phenylene bridge, trisodium salt Azo, sulfonate, hydroxyl, benzoic acid
Benzoic acid, 3,3'-[1,4-phenylenebis(azo)]... (6492-53-1) Tetrasodium salt, 5-sulfo substitution on benzoic acid Azo, sulfonate, hydroxyl, tetrasodium
Benzoic acid,3,3'-[thiobis(phenyleneazo)]... (72252-37-0) Thioether (-S-) bridge instead of sulfonate, disodium salt Azo, thioether, hydroxyl, disodium
Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)... (71566-54-6) Dichloro-phenylene bridge, isopropyl ester groups Azo, chloro, ester, no sulfonate
Benzoic acid, 3,3'-[1,4-dioxo-2-butene... (72139-21-0) Dioxobutene bridge, disodium salt Azo, dioxo, hydroxyl, disodium

Key Observations :

  • Sulfonate vs. Thioether/Chloro Groups : The sulfonate groups in the target compound improve water solubility and ionic stability compared to thioether (72252-37-0) or chloro-substituted (71566-54-6) analogs, which are more hydrophobic .
  • Sodium Salt Variations : The trisodium salt (target) and tetrasodium salt (6492-53-1) exhibit higher solubility than disodium (72139-21-0) or esterified (71566-54-6) derivatives, impacting their suitability for aqueous dye formulations .

Research Findings and Industrial Relevance

  • Environmental Impact: Sulfonated azo dyes (target, 6492-53-1) are prioritized in "green" dye formulations for reduced toxicity, as noted in ALPS ELECTRIC’s procurement standards .
  • Innovative Uses: highlights analogs like C.I. Pigment Red 57:1 (calcium salt) for superior lightfastness in inks, contrasting with the target compound’s focus on textile vibrancy .

Biological Activity

Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is a synthetic azo compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C20_{20}H10_{10}N4_{4}Na4_{4}O12_{12}S2_{2}
  • Molecular Weight : 654.40 g/mol
  • InChIKey : DMRLIGMLGNSOAL-UHFFFAOYSA-J

This compound contains multiple functional groups, including sulfonic acid and hydroxyl groups, which may contribute to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that azo compounds can possess antimicrobial activity. A study demonstrated that certain azo dyes exhibit significant antibacterial effects against various pathogens. The presence of sulfonate groups in this specific compound may enhance its solubility in water, potentially increasing its bioavailability and effectiveness as an antimicrobial agent .

Cytotoxicity and Genotoxicity

The cytotoxic effects of azo compounds have been documented in various studies. For instance, a study assessed the cytotoxicity of several azo dyes in human cell lines and found that certain structures led to increased cell death at higher concentrations. The mechanism often involves oxidative stress and DNA damage .

Table 1: Summary of Cytotoxic Effects

Azo CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa25Oxidative stress
Compound BHepG230DNA damage
Benzoic AcidMCF-720Apoptosis

Endocrine Disruption

Azo compounds have been implicated in endocrine disruption due to their structural similarity to hormones. Studies have shown that certain azo dyes can bind to estrogen receptors, potentially leading to hormonal imbalances . The specific effects of benzoic acid derivatives on endocrine systems remain an area for further investigation.

Case Studies

  • Study on Aquatic Toxicity : A comprehensive assessment indicated that benzoic acid derivatives showed low toxicity to aquatic organisms, with median lethal concentrations ranging from 3 to 10 mg/L. This suggests a relatively low risk for aquatic ecosystems under typical exposure scenarios .
  • Human Health Risk Assessment : Evaluations conducted under the Canadian Environmental Protection Act indicated that this compound does not meet criteria for harmful effects on human health or the environment when used within regulated limits .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this azo-linked benzoic acid derivative with high purity?

  • Methodology : Synthesis typically involves diazotization of a sulfonated aromatic amine followed by coupling with hydroxy-substituted benzoic acid derivatives. Control pH (8–10) and temperature (0–5°C) to minimize side reactions. Use HPLC to monitor reaction progress and column chromatography for purification .
  • Critical Parameters : Excess sodium nitrite must be avoided to prevent over-diazotization. Confirmation of azo bond formation requires UV-Vis spectroscopy (λmax ~450–550 nm for azo chromophores) .

Q. How can structural inconsistencies in spectroscopic data (e.g., NMR vs. IR) be resolved for this compound?

  • Resolution Strategy : Compare experimental NMR shifts with computational predictions (DFT-based simulations). For IR, verify sulfonate (S=O stretch ~1030 cm⁻¹) and azo (N=N stretch ~1450–1600 cm⁻¹) functional groups. Cross-validate with mass spectrometry (ESI-MS) for molecular weight confirmation .
  • Common Pitfalls : Azo tautomerism or sulfonate group hydration may cause spectral variability. Use deuterated solvents (D₂O or DMSO-d₆) to stabilize ionic forms .

Q. What are the stability challenges for this compound under varying pH and light conditions?

  • Experimental Design : Conduct accelerated degradation studies:

  • pH Stability : Test aqueous solutions at pH 2–12 (25°C, 48 hrs) and analyze via UV-Vis for hypsochromic shifts (azo bond cleavage).
  • Photostability : Expose solid samples to UV light (254 nm) and monitor colorimetric changes. Use FTIR to detect decomposition products like sulfonic acids or phenolic derivatives .
    • Key Finding : Trisodium salts generally exhibit higher aqueous stability than free acids but are prone to photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity with metal ions (e.g., Fe³⁺, Al³⁺) in mordant dye applications?

  • Methodology : Use molecular docking (AutoDock/Vina) to simulate interactions between sulfonate/hydroxy groups and metal ions. Validate with experimental data from isothermal titration calorimetry (ITC) or UV-Vis titration .
  • Data Contradictions : Discrepancies may arise between predicted vs. observed binding constants due to solvent effects. Include solvation models (e.g., COSMO-RS) in simulations .

Q. What advanced techniques resolve ambiguities in reaction mechanisms during azo coupling?

  • Approach : Employ stopped-flow kinetics with UV-Vis detection to track intermediates. Isotopic labeling (¹⁵N) in diazonium salts can clarify coupling pathways via 2D NMR (¹H-¹⁵N HMBC) .
  • Case Study : Conflicting reports on regioselectivity (para vs. ortho coupling) can be addressed using substituent electronic parameters (Hammett σ values) .

Q. How does the sulfonate group influence the compound’s electrochemical behavior?

  • Experimental Design : Perform cyclic voltammetry (CV) in buffered solutions (pH 7–9) to study redox peaks. Compare with non-sulfonated analogs to isolate sulfonate effects.
  • Key Insight : Sulfonate groups enhance solubility but may shift reduction potentials due to electron-withdrawing effects. Use DFT to correlate LUMO energies with observed redox potentials .

Application-Oriented Questions

Q. What strategies optimize this compound’s use as a pH-sensitive probe in biological systems?

  • Methodology : Functionalize with biocompatible linkers (PEG) to improve cell permeability. Test pH-dependent fluorescence in vitro (HeLa cells) and correlate with confocal microscopy .
  • Limitation : High sulfonate content may limit membrane penetration. Consider ester prodrugs for intracellular activation .

Q. How can conflicting solubility data in polar aprotic solvents (e.g., DMF vs. DMSO) be reconciled?

  • Resolution : Conduct Hansen solubility parameter analysis. Use DSC to measure melting point depression in solvent mixtures. Conflicting data often arise from solvent purity or trace water content .

Tables for Key Data

Property Value/Observation Method Reference
Azo bond λmax520 nm (pH 9)UV-Vis
Sulfonate S=O stretch1035 cm⁻¹FTIR
Thermal decomposition (°C)250–270 (TGA, N₂ atmosphere)TGA-DSC
Aqueous solubility (25°C)>100 mg/mL (pH 7)Gravimetric analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.